molecular formula C10H18ClN3O6 B1671090 Ecomustine CAS No. 98383-18-7

Ecomustine

Cat. No. B1671090
CAS RN: 98383-18-7
M. Wt: 311.72 g/mol
InChI Key: YQYBWJPESSJLTK-HXFLIBJXSA-N
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Description

Ecomustine, also known as CY233, is a nitrosoureido sugar derived from acosamine . It exhibits antitumor activity . The chemical structure of Ecomustine is represented by the molecular formula C10H18ClN3O6 .


Molecular Structure Analysis

Ecomustine has a molecular weight of 311.72 . Its molecular formula is C10H18ClN3O6 . The InChIKey, a textual identifier for chemical substances, for Ecomustine is YQYBWJPESSJLTK-HXFLIBJXSA-N .


Chemical Reactions Analysis

The chemical stability of Ecomustine has been studied using high-performance liquid chromatography (HPLC). It was found that the degradation kinetics of Ecomustine in buffered aqueous solutions is a first-order process . The drug is most stable at pH 4 .


Physical And Chemical Properties Analysis

Ecomustine is a water-soluble compound . Its chemical stability has been studied as a function of pH, light, and temperature . Ecomustine is most stable at pH 4 and is more stable than some other nitrosoureas in 5% glucose and in 0.9% isotonic saline solutions .

Scientific Research Applications

1. Ecomustine in Melanoma Treatment

Ecomustine, also known as CY 233 or SR 90098, has shown effectiveness in the treatment of melanoma, including brain metastases. In a study by Kleeberg et al. (1995), fotemustine (FM), a chloronitrosurea (CNU) chemically similar to ecomustine, demonstrated clinically meaningful responses in melanoma patients, especially those with less advanced disease. The study emphasized the importance of clinicians' responsibility in managing patients' symptoms and toxicity levels.

2. Carmustine-Loaded Polymers in High-Grade Gliomas

Ecomustine's relative, carmustine, has been used in the treatment of high-grade gliomas. A randomized double-blind study conducted by Valtonen et al. (1997) found that carmustine combined with a biodegradable polymer and applied locally during the primary operation had a favorable effect on the life span of patients with high-grade gliomas.

3. Carmustine in the Treatment of Single Brain Metastasis

A study by Ewend et al. (2007) explored the safety and efficacy of carmustine polymer wafers in conjunction with surgery and external beam radiotherapy for the treatment of a single brain metastasis. The study found no local recurrences, suggesting that this treatment further reduced the risk of local relapse.

properties

IUPAC Name

1-(2-chloroethyl)-3-[(2R,3S,4R,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBWJPESSJLTK-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H]([C@H](O1)CO)O)NC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecomustine

CAS RN

98383-18-7
Record name Ecomustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98383-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecomustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098383187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECOMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7369R4J7S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
IE Abed, P Roger, C Gosse, G Atassi… - Cancer chemotherapy and …, 1991 - Springer
… ecomustine and the internal standard had retention times in the range of 6.8-7.4 and 4.8-5.1 rain, respectively (Fig. 3). The extraction efficiency of ecomustine … presence of ecomustine (1 …
Number of citations: 2 link.springer.com
P Dumont, G Atassi, P Roger - In Vivo (Athens, Greece), 1990 - europepmc.org
Because of its wide spectrum of activity against murine models regardless of the route of administration, CY 233 (NSC 609624) was investigated in human tumours xenografted in nude …
Number of citations: 5 europepmc.org
C Monneret, S Rissé, P Ardouin, A Gouyette - European journal of …, 2000 - Elsevier
New nitrosoureido derivatives of di- or tri-deoxy-sugars have been synthesized. Very potent antitumour activity against L1210 leukaemia was exhibited by the compounds derived from …
Number of citations: 13 www.sciencedirect.com
L Daley, Y Guminski, P Demerseman… - Journal of medicinal …, 1998 - ACS Publications
… This feature has already been used to prepare potent antitumor nitrosourea-sugar derivatives such as ecomustine, 15 a compound endowed of potent antitumor activity and, above all, …
Number of citations: 43 pubs.acs.org
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
A TUTINO, MT KELLY - ic.gc.ca
La présente invention concerne des compositions pharmaceutiques et des formes posologiques monodoses de 4-amino-2-(2, 6-dioxopipéridine-3-yl) isoindoline-l, 3-dione, ou un …
Number of citations: 2 www.ic.gc.ca
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
D SPINOSYN, EZ ZUR, BVONPV ERKRANKUNGEN… - …, 2002 - researchgate.net
[0001] The present invention relates to the use of spinosyns and spinosyn compositions as pharmaceuticals for the prophylaxis (prevention) and treatment of protozoan infections and/or …
Number of citations: 0 www.researchgate.net
US O'CONNOR MATTHEW - sumobrain.org
Provided herein are compounds, compositions, and methods useful for inhibiting protein tyrosine phosphatase, eg, protein tyrosine phosphatase non-receptor type 2 (PTPN2) and/or …
Number of citations: 0 www.sumobrain.org
JB ZELDIS - ic.gc.ca
METHODS AND COMPOSITIONS USING 3-(4-AMINO-1-OXO-1, 3-DIHYDROISOINDOL-2-YL)-PIPERIDINE-2, 6-DIONE FOR TREATMENT AND MANAGEMENT OF MULTIPLE …
Number of citations: 2 www.ic.gc.ca

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